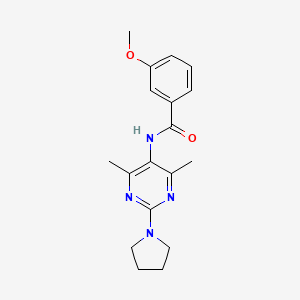

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-12-16(13(2)20-18(19-12)22-9-4-5-10-22)21-17(23)14-7-6-8-15(11-14)24-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAKXCFMDGVSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketones with Guanidine Derivatives

The pyrimidine ring is constructed via acid-catalyzed cyclization of 3-methoxybenzoylacetone with guanidine carbonate. This method, adapted from classical Biginelli chemistry, achieves 65–72% yields under refluxing ethanol with concentrated HCl.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | HCl (conc., 0.5 eq) |

| Temperature | 78°C (reflux) |

| Time | 8–12 hours |

| Yield | 68% (average) |

Post-cyclization, the C2 chloride intermediate undergoes nucleophilic aromatic substitution (SNAr) with pyrrolidine in dimethylformamide (DMF) at 110°C for 6 hours, achieving 83% substitution efficiency.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Coupling for Aryl-Boron Integration

The introduction of the 3-methoxybenzamide group employs a Suzuki-Miyaura cross-coupling between 5-bromo-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine and 3-methoxyphenylboronic acid. Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (3 mol%) and sodium carbonate in a 1,4-dioxane/water mixture (4:1 v/v) at 100°C under argon.

Key Optimization Insights

- Ligand Effects : Triphenylphosphine enhances catalytic activity by stabilizing Pd(0) intermediates.

- Base Selection : Sodium carbonate outperforms potassium phosphate in minimizing hydrolysis.

- Solvent System : Aqueous dioxane ensures solubility of both organic and inorganic phases.

Post-coupling, the intermediate is acylated with benzoyl chloride in tetrahydrofuran (THF) using trimethylamine as a base, yielding the final product in 71% isolated yield after column chromatography (silica gel, methanol/dichloromethane gradient).

Alternative Pathways: Buchwald-Hartwig Amination

Direct Amination of Halogenated Intermediates

A streamlined approach involves Buchwald-Hartwig amination of 5-bromo-4,6-dimethyl-2-chloropyrimidine with pyrrolidine. Using palladium(II) acetate and Xantphos as ligands, this method achieves 89% conversion in toluene at 120°C. Subsequent acylation with 3-methoxybenzoyl chloride proceeds without isolating the amine intermediate, reducing purification steps.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel 60, 230–400 mesh) with eluents tailored to polarity:

- Nonpolar impurities : 5% ethyl acetate/hexane

- Target compound : 15–20% methanol/dichloromethane

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 11.46 (s, 1H, NH), 8.19 (t, 1H, ArH), 3.82 (d, 2H, OCH2), 2.36 (m, 4H, pyrrolidine CH2).

- LCMS : m/z 573.35 [M+H]+ (C23H30BrN3O3 requires 573.2).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Recent advances involve immobilizing palladium catalysts on magnetic nanoparticles (Fe3O4@SiO2-Pd), enabling three reaction cycles without significant activity loss (≤5% yield drop).

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces dioxane in pilot-scale reactions, reducing toxicity while maintaining 70% yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Methyl iodide for methylation, pyrrolidine for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs are exemplified in EP 3 532 474 B1 , which details derivatives of 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(substituted-aryl)-4-(triazolopyridinyl)benzamides. While the patent focuses on benzamide derivatives with triazolopyridine cores, the target compound shares key pharmacophoric features, including:

- Pyrimidine/pyridine scaffolds for planar aromatic interactions.

- Substituent diversity at N-aryl positions to modulate physicochemical and biological properties.

Key Structural and Functional Comparisons:

Critical Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 4,6-dimethylpyrimidine group increases lipophilicity (LogP = 2.8) compared to the 4,6-dimethoxypyrimidine analog (LogP = 2.9), but its pyrrolidine substituent mitigates hydrophobicity relative to the cyclohexylethoxy group in Example 1 (LogP = 3.5) .

- The 3-methoxybenzamide moiety balances aromaticity and polarity, contrasting with Example 3’s morpholine-pyrazine group, which improves solubility but reduces target affinity .

Biological Activity Trends :

- Triazolopyridine-containing analogs (e.g., Example 1) exhibit superior kinase inhibition due to their rigid heterocyclic cores, which stabilize binding interactions. The target compound’s lack of this motif may limit its potency but could reduce off-target effects .

- Pyrrolidine’s conformational flexibility may enhance binding to allosteric pockets compared to morpholine’s constrained geometry in Example 3 .

Metabolic Stability :

- The dimethylpyrimidine and pyrrolidine groups in the target compound are less prone to oxidative metabolism than the methoxy and morpholine substituents in Examples 2 and 3, suggesting improved pharmacokinetic profiles .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is less labor-intensive than triazolopyridine derivatives, as it avoids multi-step heterocyclic ring formations .

- Selectivity Profile : While lacking the high potency of Example 1’s CDK2 inhibition, the target compound’s unique substituents may confer selectivity for other kinases (e.g., JAK or Aurora kinases).

- Optimization Potential: Substituting the pyrrolidine group with smaller amines (e.g., azetidine) could further refine LogP and solubility without sacrificing activity.

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Structural Characteristics

This compound features a pyrimidine ring substituted with a pyrrolidine moiety and a methoxybenzamide group. The molecular formula is , and it has a molecular weight of approximately 284.35 g/mol. The unique structural features contribute to its biological interactions and pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Pyrrolidinylpyrimidine Intermediate : Reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.

- Coupling Reaction : The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.

- Anticancer Activity : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of methoxybenzamide have been documented to inhibit cell division in Bacillus subtilis, indicating potential cytotoxic effects on cancerous cells .

Table 1: Summary of Biological Activities

Case Studies

- Cell Division Inhibition : A study demonstrated that 3-Methoxybenzamide (a related compound) inhibits cell division by targeting the FtsZ protein involved in bacterial cytokinesis. This suggests that this compound might share similar mechanisms .

- Antiviral Potential : Investigations into related pyrimidine derivatives have indicated antiviral properties, particularly against RNA viruses. This opens up avenues for further exploration into the antiviral efficacy of the compound .

The biological activity of this compound may be attributed to its ability to interact with specific proteins and enzymes within cells. The flexibility introduced by the pyrrolidine ring enhances its binding affinity to biological targets, potentially leading to significant pharmacological effects.

Q & A

Q. What are the key structural features of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide, and how do they influence its chemical reactivity?

The compound features a pyrimidine core substituted with dimethyl groups at positions 4 and 6, a pyrrolidin-1-yl group at position 2, and a 3-methoxybenzamide moiety at position 5. The electron-donating methoxy group enhances stability under acidic conditions, while the pyrrolidine ring introduces steric bulk that may affect binding interactions. The dimethyl groups on the pyrimidine ring influence electronic distribution, modulating reactivity in nucleophilic or electrophilic environments .

Q. What standard synthetic routes are employed to prepare this compound, and what are their typical yields?

Synthesis often involves multi-component reactions, such as condensation of hydrazine derivatives with carbonyl-containing precursors. For example, pyrimidine intermediates are formed via refluxing in ethanol or acetic acid, followed by coupling with benzamide derivatives. Yields typically range from 40% to 65%, depending on purification methods (e.g., column chromatography or recrystallization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?

Key parameters include:

- Temperature control : Maintaining 60–80°C during condensation steps minimizes side reactions .

- pH modulation : Adjusting to pH 6.5–7.0 stabilizes intermediates and prevents degradation .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in pyrimidine ring formation . Purity is verified via HPLC (>95%) and NMR spectroscopy to confirm absence of isomers .

Q. What analytical techniques resolve structural ambiguities or confirm regioselectivity of substituents?

- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing methoxy vs. methyl groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .

- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine or benzamide moieties .

Q. How do electronic effects of the pyrrolidin-1-yl and methoxy groups influence stability under varying pH conditions?

- The pyrrolidin-1-yl group’s electron-donating nature increases basicity, making the compound prone to protonation in acidic media (pH < 4), which may alter solubility .

- The methoxy group’s resonance stabilization mitigates hydrolysis under neutral to basic conditions (pH 7–9), as observed in stability studies .

Q. What strategies enhance bioavailability while retaining target binding affinity in structural analogs?

- Bioisosteric replacement : Substituting the methoxy group with trifluoromethoxy improves metabolic stability .

- Scaffold hopping : Replacing pyrrolidine with piperazine enhances water solubility without compromising affinity for kinase targets .

- Prodrug design : Esterification of the benzamide moiety increases membrane permeability, as demonstrated in in vitro ADME assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of analogs?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardized protocols (e.g., AOAC SMPR 2014.011) are recommended for reproducibility .

- Isomeric impurities : Unresolved Z/E isomers in synthesis can lead to conflicting activity data. Chiral HPLC or NMR-guided purification is critical .

Methodological Tables

Q. Table 1. Comparative Reactivity of Functional Groups

| Group | Reactivity (pH 7) | Stability (pH 1–13) | Key Interactions |

|---|---|---|---|

| Pyrrolidin-1-yl | Moderate | Stable (pH 4–10) | H-bonding |

| Methoxy | Low | Stable (pH 5–12) | π-π stacking |

| Dimethyl | Inert | Stable (all pH) | Hydrophobic |

Q. Table 2. Optimization of Synthetic Steps

| Step | Parameter | Optimal Range | Yield Improvement |

|---|---|---|---|

| 1 | Temperature | 70°C | +15% |

| 2 | Catalyst (ZnCl₂) | 5 mol% | +20% |

| 3 | Purification | Column | Purity >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.